molecular formula C6H9N3O2 B105487 5,6-Dimethoxypyrimidin-4-amine CAS No. 5018-45-1

5,6-Dimethoxypyrimidin-4-amine

Cat. No. B105487
CAS RN: 5018-45-1
M. Wt: 155.15 g/mol
InChI Key: OBYHDGNNFIOYSU-UHFFFAOYSA-N
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Description

5,6-Dimethoxypyrimidin-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 of the ring. The specific structure of 5,6-dimethoxypyrimidin-4-amine suggests that it would have methoxy groups at the 5 and 6 positions and an amino group at the 4 position of the pyrimidine ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, while none directly describe the synthesis of 5,6-dimethoxypyrimidin-4-amine, they do provide insights into the synthesis of related compounds. For example, the first paper discusses the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes, which involves a cyclization reaction and the formation of an iminium intermediate . This methodology could potentially be adapted for the synthesis of 5,6-dimethoxypyrimidin-4-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and potential applications. The third paper provides information on the crystal structure of a related compound, which forms inversion dimers via hydrogen bonds and is packed into layers by π-stacking interactions . Although this paper does not directly discuss 5,6-dimethoxypyrimidin-4-amine, the principles of hydrogen bonding and π-stacking are relevant for understanding its molecular structure and potential intermolecular interactions.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The papers provided do not specifically mention reactions involving 5,6-dimethoxypyrimidin-4-amine, but they do describe reactions of other pyrimidine derivatives. For instance, the fourth paper describes the transformation of enaminouracil to substituted pyrimido[4,5-d]pyrimidones . Such transformations are indicative of the reactivity of the pyrimidine ring and could be extrapolated to predict the reactivity of 5,6-dimethoxypyrimidin-4-amine under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 5,6-dimethoxypyrimidin-4-amine would be influenced by its functional groups and molecular structure. While the papers do not provide specific data on this compound, they do offer insights into the properties of related compounds. For example, the second paper describes the synthesis of a key intermediate in the preparation of deoxycytidine kinase inhibitors, which involves a fluoropyrimidin-4-amine . The presence of fluorine and the amine group would affect the compound's polarity, solubility, and potential for forming hydrogen bonds, which are important properties for biological activity.

Scientific Research Applications

  • Chemical Synthesis and Biological Evaluation

    • 5,6-Dimethoxypyrimidin-4-amine is used in the synthesis of various chemical compounds. For instance, it has been employed in the creation of s-triazines derived with quinolines, which were later evaluated for important biological properties (Parikh & Vyas, 2012).
  • Supramolecular Chemistry

    • In the field of supramolecular chemistry, 5,6-Dimethoxypyrimidin-4-amine plays a role in the formation of co-crystals, which are important for understanding molecular interactions. A study explored its interaction with other molecules, contributing to the development of hydrogen-bonded motifs and supramolecular chains (Ebenezer & Muthiah, 2010).
  • Antimicrobial Research

    • This compound has been used in the synthesis of new thiourea derivatives bearing benzenesulfonamide moiety. These derivatives have shown promising results in antimicrobial assays, particularly against Mycobacterium tuberculosis (Ghorab et al., 2017).
  • Fluorescent Labeling in Biochemistry

    • In biochemistry, 5,6-Dimethoxypyrimidin-4-amine has been utilized in developing oligodeoxynucleotides for site-specific fluorescent labeling of DNA-interacting proteins. This application is crucial for studying protein-DNA interactions and understanding cellular mechanisms (Gatanaga et al., 2016).
  • Antitumor and Anticancer Research

    • The compound has also been incorporated into the design of novel cyclopenta[d]pyrimidines, which have shown significant microtubule depolymerizing effects and potential as anticancer agents. Their conformational shape impacts their potency, demonstrating the compound's relevance in drug design (Xiang et al., 2020).
  • Crystallography and Material Science

    • In crystallography, the structure of 5,6-Dimethoxypyrimidin-4-amine has been extensively studied to understand its crystalline form, which has implications for material science and drug design (Fábry, 2016).
  • Agricultural Chemistry

    • The compound is also significant in agricultural chemistry, particularly in the synthesis of herbicides. Its derivatives have been used as active ingredients in herbicides for oilseed rape, demonstrating its utility in crop protection (Yang & Lu, 2010).
  • Antifungal Research

    • In antifungal research, derivatives of 5,6-Dimethoxypyrimidin-4-amine have been synthesized and tested for their efficacy against various fungi, showing potential as antifungal agents (Jafar et al., 2017).
  • Nucleotide Synthesis for Biomedical Research

    • It has been used in the synthesis of new liquid phase carriers for oligonucleotide synthesis, which is crucial for biomedical research and drug development (Wörl & Köster, 1999).
  • High-Throughput Drug Screening

    • Finally, 5,6-Dimethoxypyrimidin-4-amine is involved in the development of high-throughput synthesis and screening techniques for drug discovery, especially in the search for dihydrofolate reductase inhibitors (Wyss et al., 2003).

properties

IUPAC Name

5,6-dimethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-4-5(7)8-3-9-6(4)11-2/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYHDGNNFIOYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198230
Record name 5,6-Dimethoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxypyrimidin-4-amine

CAS RN

5018-45-1
Record name 4-Amino-5,6-dimethoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5018-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethoxypyrimidin-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dimethoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethoxypyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Mayoka, J Keiser, C Häberli… - ACS infectious …, 2018 - ACS Publications
We have previously reported on the antischistosomal activity of pyrido[1,2-a]benzimidazole (PBI) derivatives. As a follow-up, we designed and prosecuted further structure–activity …
Number of citations: 15 pubs.acs.org
J Okombo, K Singh, G Mayoka, F Ndubi… - ACS infectious …, 2017 - ACS Publications
The extensive use of praziquantel against schistosomiasis raises concerns about drug resistance. New therapeutic alternatives targeting critical pathways within the parasite are …
Number of citations: 21 pubs.acs.org

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